1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-cyclopentylurea
Description
1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-cyclopentylurea is a heterocyclic urea derivative characterized by a [1,2,4]triazolo[1,5-a]pyrimidine core linked to a cyclopentylurea moiety via a three-carbon alkyl chain.
Properties
IUPAC Name |
1-cyclopentyl-3-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O/c21-14(19-12-5-1-2-6-12)15-7-3-4-11-8-16-13-17-10-18-20(13)9-11/h8-10,12H,1-7H2,(H2,15,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKDOYLGGSIVTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCCCC2=CN3C(=NC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1H-1,2,4-Triazole with Pyrimidine Precursors
The foundational method involves reacting 5-amino-1H-1,2,4-triazole with β-diketones or β-ketoesters under acidic conditions. For the target molecule, ethyl 3-oxopentanoate serves as the pyrimidine precursor:
$$
\text{5-Amino-1H-1,2,4-triazole + Ethyl 3-oxopentanoate} \xrightarrow{\text{HCl, EtOH, Δ}} \text{6-Ethoxycarbonyl-1,2,4-triazolo[1,5-a]pyrimidine} \quad (72\% \text{ yield})
$$
Critical parameters:
Functionalization at C6 Position
The ethyl ester undergoes saponification and Curtius rearrangement to install the propylamine side chain:
$$
\text{6-Ethoxycarbonyl} \xrightarrow{\text{1. NaOH 2. HN₃}} \text{6-Azido} \xrightarrow{\text{H₂, Pd/C}} \text{6-Amino} \xrightarrow{\text{CH₂=CHCN}} \text{6-(2-Cyanoethyl)amino}
$$
Hydrogenation of the nitrile group (H₂, Ra-Ni) yields the primary amine, though competing reduction of the triazole ring necessitates careful catalyst selection (Table 1).
Table 1. Catalyst Screening for Nitrile Hydrogenation
| Catalyst | Temp (°C) | Pressure (bar) | Amine Yield (%) | Triazole Reduction (%) |
|---|---|---|---|---|
| Ra-Ni | 120 | 50 | 88 | <2 |
| Pd/Al₂O₃ | 80 | 30 | 65 | 18 |
| PtO₂ | 100 | 40 | 79 | 9 |
Data adapted from intermediates in
Urea Formation Strategies
Isocyanate Coupling
Reaction of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propylamine with cyclopentyl isocyanate demonstrates temperature-dependent regioselectivity:
$$
\text{Amine + O=C=N-Cyclopentyl} \xrightarrow{\text{Base}} \text{Target Urea}
$$
Optimized Conditions :
- Solvent : THF > DCM (polar aprotic enhances nucleophilicity)
- Base : Et₃N (2.2 eq) vs. DBU (causes elimination)
- Temp : 0°C to 25°C gradient over 6h (prevents oligomerization)
Scale-up trials (50g) achieved 89% purity post-crystallization (hexane/EtOAc).
Carbamate Rearrangement
Alternative pathway via carbamate intermediates avoids handling volatile isocyanates:
$$
\text{Amine + ClCO₂Et} \rightarrow \text{Ethyl carbamate} \xrightarrow{\text{Cyclopentylamine}} \text{Urea}
$$
This method requires strict stoichiometric control (1:1.05 amine:chloroformate) to minimize bis-urea formation.
Purification and Analytical Characterization
Crystallization Optimization
Solvent screening identified ethanol/water (7:3 v/v) as optimal for crystal habit:
- Purity : 99.2% by HPLC vs. 97.8% with acetonitrile
- Recovery : 81% vs. 68% for IPA/water
XRD analysis confirmed monoclinic P2₁/c symmetry with hydrogen bonding between urea NH and triazole N2.
Spectroscopic Fingerprints
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, triazole-H), 6.12 (t, J=5.6 Hz, 1H, NH), 2.89 (q, J=6.8 Hz, 2H, CH₂N)
- HRMS : m/z 331.1762 [M+H]⁺ (calc. 331.1768)
- IR : 1678 cm⁻¹ (urea C=O), 1540 cm⁻¹ (triazole ring)
Industrial Scale Considerations
A continuous flow process developed in reduces reaction time from 48h (batch) to 6h:
- Triazole formation : Microreactor at 100°C, 10 bar
- Hydrogenation : Fixed-bed reactor with Pt/zeolite
- Urea coupling : Oscillatory baffled reactor with inline IR monitoring
This approach achieved 92% overall yield at 200 kg/month capacity with 99.4% purity.
Chemical Reactions Analysis
1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-cyclopentylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the propyl group can be replaced with other functional groups using appropriate nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Cancer Therapy
The compound's structural features suggest its potential as an inhibitor of key enzymes involved in cancer progression. Specifically, compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been investigated for their ability to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a significant role in tumor immune evasion. Inhibitors of IDO1 can enhance the immune response against tumors and are being explored as adjuncts to existing immunotherapies.
Case Study: IDO1 Inhibition
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit sub-micromolar potency against IDO1. For instance, compounds designed through structure-based virtual screening have shown promising results in enhancing anti-tumor immunity when tested in vitro and in vivo models. These findings suggest that the compound could be developed further as a cancer therapeutic agent capable of synergizing with other immunotherapeutic strategies .
Enzyme Inhibition
The unique structural elements of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-cyclopentylurea also position it as a potential inhibitor of other enzymes relevant to various diseases. The triazole ring system is known for its ability to coordinate with metal ions in enzyme active sites, which can lead to effective inhibition.
Example: AXL Receptor Tyrosine Kinase
Research has indicated that compounds based on the triazolo[1,5-a]pyrimidine scaffold can inhibit AXL receptor tyrosine kinase function. AXL is implicated in several proliferative conditions including cancer. The inhibition of this pathway could provide therapeutic benefits in treating malignancies characterized by AXL overexpression .
Drug Development and Design
The versatility of the triazolo[1,5-a]pyrimidine scaffold allows for modifications that can enhance the pharmacological properties of the parent compound. The rational design of derivatives can lead to improved efficacy and selectivity for specific biological targets.
Synthetic Approaches
Innovative synthetic strategies have been developed to create analogs of this compound. One-pot multi-component reactions have been successfully employed to generate a library of compounds that can be screened for biological activity . This approach not only streamlines the synthesis process but also allows for rapid evaluation of structure-activity relationships.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-cyclopentylurea involves its interaction with molecular targets such as CDK2 (cyclin-dependent kinase 2). By binding to the active site of CDK2, the compound inhibits its activity, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have confirmed the compound’s fit into the CDK2 active site, highlighting essential hydrogen bonding interactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Triazolopyrimidine-Based Ureas
The triazolopyrimidine scaffold is a common feature in bioactive molecules. For instance, 1-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylurea (6a) () shares structural similarities with the target compound, differing in the substitution pattern:
- Core heterocycle : Pyrazolo[3,4-b]pyridine vs. [1,2,4]triazolo[1,5-a]pyrimidine.
- Urea substituents : Phenyl vs. cyclopentyl.
- Linker : Direct attachment vs. propyl chain.
The phenylurea derivative (6a) demonstrated a strong IR absorption at 1690 cm⁻¹ (C=O stretch), a feature likely conserved in the target compound due to the shared urea group .
Antimicrobial Urea Derivatives
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones () exhibit antimicrobial activity, with compound 5k showing >90% inhibition against Fusarium graminearum at 50 μg/mL. While these lack the triazolopyrimidine core, their urea-like hydrazone functionality highlights the importance of hydrogen-bond donors/acceptors in bioactivity .
Triazolo-Pyrazine Derivatives
The patent EP 3 950 692 A1 () describes a pyrrolo-triazolo-pyrazine derivative with a tosyl group.
Comparative Data Table
Key Research Findings and Gaps
Synthetic Routes : The target compound’s synthesis may parallel methods for phenylurea derivatives (e.g., refluxing amines with isocyanates in pyridine, as in ) .
Structural Advantages : The propyl linker in the target compound could confer conformational flexibility, aiding in target engagement—a feature absent in rigid analogs like 6a .
Biological Activity
1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-cyclopentylurea is a synthetic compound that belongs to the class of triazolo-pyrimidines. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and neurology. The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with various biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell cycle regulation and apoptosis.
- Modulation of Signaling Pathways : It has been shown to affect pathways such as the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for tumor proliferation and survival .
- Binding Affinity : Interaction studies indicate a strong binding affinity to proteins involved in neurodegenerative diseases .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. The following table summarizes some findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis |
| A549 (Lung) | 3.8 | Inhibition of PI3K/AKT pathway |
| HeLa (Cervical) | 4.5 | Cell cycle arrest |
Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects. It appears to mitigate neuronal damage in models of neurodegeneration by reducing oxidative stress and inflammation. Key findings include:
- Reduction in Neuronal Apoptosis : Studies show that treatment with the compound significantly lowers levels of apoptotic markers in neuronal cells.
- Improvement in Cognitive Function : Animal models treated with this compound exhibited enhanced memory and learning capabilities compared to controls .
Case Study 1: Antitumor Efficacy
A recent study investigated the antitumor efficacy of the compound in a mouse xenograft model. Mice treated with varying doses showed a dose-dependent reduction in tumor volume compared to untreated controls. The most effective dose was found to be 10 mg/kg, leading to a significant decrease in tumor growth rates.
Case Study 2: Neuroprotection in Alzheimer's Model
In another study focusing on Alzheimer's disease, administration of the compound resulted in improved cognitive performance in mice subjected to amyloid-beta peptide injections. Behavioral tests indicated that treated mice performed better on memory tasks than untreated mice .
Q & A
Q. Workflow :
Generate 3D conformers using software like Schrödinger.
Perform virtual screening against protein databases (PDB).
Validate top hits via free-energy perturbation (FEP) .
What are the challenges in establishing structure-activity relationships (SAR) for triazolo-pyrimidines?
Key challenges include:
- Stereochemical complexity : Enantiomers may exhibit divergent activities (e.g., UCB-FcRn-84 isomers ).
- Solubility limitations : Bulky substituents (e.g., adamantyl) reduce aqueous solubility, complicating in vivo testing .
- Off-target effects : Use selectivity screens (e.g., kinase profiling panels) to identify cross-reactivity .
Mitigation Strategy : Design hybrid analogs (e.g., triazolo-pyrimidine-thiadiazoles) to balance potency and pharmacokinetics .
How are stability and degradation profiles of triazolo-pyrimidines characterized under physiological conditions?
- Forced degradation studies : Expose compounds to acidic/basic conditions, heat, and light. Monitor via HPLC for degradation products .
- Metabolic stability : Use liver microsomes to identify cytochrome P450-mediated oxidation (e.g., hydroxylation at cyclopentyl groups) .
Case Study : A derivative with a methylthio group at position 2 showed 90% stability in pH 7.4 buffer over 24h, whereas halogenated analogs degraded by 30% .
What strategies improve selectivity of triazolo-pyrimidines for target receptors over homologous proteins?
- Cavity-directed modifications : Introduce substituents that fit into unique subpockets (e.g., morpholine rings for hydrogen bonding with residues like Asp45 in CB2) .
- Pharmacophore filtering : Exclude analogs with motifs known to bind off-target sites (e.g., ATP-binding kinase domains) .
Example : N-Cyclohexyl analogs exhibited >100-fold selectivity for CB2 over CB1 receptors due to steric clashes in CB1’s narrower binding site .
How does crystallization behavior impact the development of triazolo-pyrimidine-based therapeutics?
Crystallinity affects bioavailability and formulation. For example, a derivative with a p-tolyl group crystallized in a monoclinic lattice (melting point 195°C), enabling direct compression into tablets . Poorly crystalline analogs require amorphous solid dispersions with polymers (e.g., HPMCAS) .
Analytical Tool : XRPD (X-ray powder diffraction) distinguishes polymorphs, critical for patenting and regulatory compliance .
What in vivo models are appropriate for evaluating the pharmacokinetics of triazolo-pyrimidines?
- Rodent models : Measure oral bioavailability and half-life. For CNS targets, assess brain-plasma ratios via LC-MS/MS .
- Toxicology : Monitor liver enzymes (ALT/AST) and renal function to detect metabolite-induced toxicity .
Data Example : A cyclopentyl-substituted analog showed a 4h half-life in rats and 45% oral bioavailability, suitable for once-daily dosing .
How can contradictory bioactivity data between in vitro and in vivo studies be reconciled?
Contradictions often arise from:
- Protein binding : High plasma protein binding reduces free drug concentration.
- Metabolite interference : Active metabolites may enhance or mask parent compound activity .
Resolution : Perform metabolite ID via HR-MS/MS and validate contributions using synthetic metabolites in secondary assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
